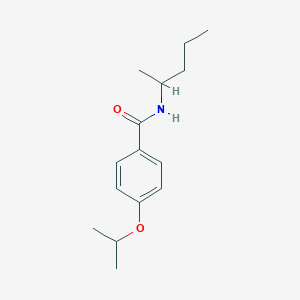
4-isopropoxy-N-(1-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-(1-methylbutyl)benzamide, also known as LMK-235, is a synthetic compound that belongs to the class of benzamide derivatives. It has been studied for its potential use as a tool compound in scientific research, specifically in the field of neuroscience. In
Mecanismo De Acción
4-isopropoxy-N-(1-methylbutyl)benzamide selectively inhibits the activity of the TRPM8 ion channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to cold temperatures, resulting in a decrease in calcium ion influx into the cell. This decrease in calcium ion influx can affect various physiological processes, including pain perception and thermoregulation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells by targeting the TRPM8 ion channel. In vivo studies have also shown that this compound can reduce pain perception in animal models of neuropathic pain. Additionally, this compound has been shown to affect thermoregulation, as it can prevent the sensation of cold temperatures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-isopropoxy-N-(1-methylbutyl)benzamide as a tool compound in scientific research has several advantages and limitations. One advantage is that this compound is a selective inhibitor of the TRPM8 ion channel, which allows for the specific study of this channel's role in various physiological processes. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe tool compound to use in laboratory experiments. However, one limitation of this compound is that it may not be effective in inhibiting TRPM8 in all cell types or tissues, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-isopropoxy-N-(1-methylbutyl)benzamide in scientific research. One direction is to further study the role of TRPM8 in cancer cell migration and metastasis, as this compound has been shown to inhibit these processes in vitro. Another direction is to investigate the potential use of this compound in the treatment of neuropathic pain, as it has been shown to reduce pain perception in animal models. Additionally, the development of more potent and selective TRPM8 inhibitors, based on the structure of this compound, could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of 4-isopropoxy-N-(1-methylbutyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with isopropylamine, followed by the reduction of the nitro group with tin (II) chloride and hydrochloric acid. The resulting amine is then reacted with 1-methylbutylamine to yield the final product, this compound. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-isopropoxy-N-(1-methylbutyl)benzamide has been studied for its potential use as a tool compound in scientific research, specifically in the field of neuroscience. It has been shown to selectively inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold temperatures. This inhibition can be used to study the role of TRPM8 in various physiological processes, such as pain perception, thermoregulation, and cancer cell migration.
Propiedades
IUPAC Name |
N-pentan-2-yl-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-6-12(4)16-15(17)13-7-9-14(10-8-13)18-11(2)3/h7-12H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCKAPAXFRRXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)

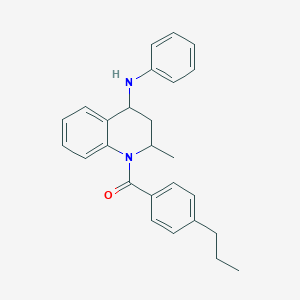

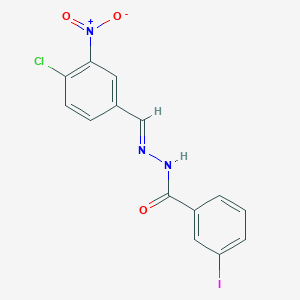
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367184.png)
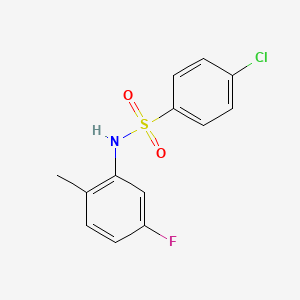
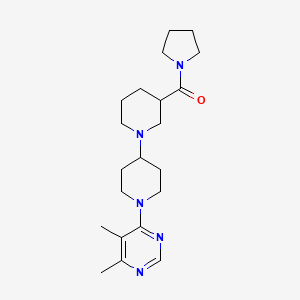
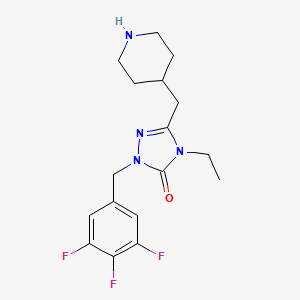
![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)
